4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with its target, CYP51, by binding to the enzyme’s active site. This interaction inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols
Biochemical Pathways
The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are crucial for maintaining the integrity and fluidity of cellular membranes. Disruption of this pathway can lead to altered cell membrane properties, affecting the function and viability of the cells.
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . These properties could potentially impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of sterol biosynthesis, leading to disruption in the normal function of cellular membranes . This can have various downstream effects, including potential antifungal activity, as sterols are critical components of fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride (SOCl2).
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced through nucleophilic substitution reactions involving pyrimidine derivatives and appropriate leaving groups.
Addition of the tert-Butyl Group: The tert-butyl group is incorporated via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide.
Pyrimidine Derivatives: Compounds containing the pyrimidine moiety, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyrimidine moiety, and tert-butyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)8-7-16-10(18)9(8)11(19)17-12-14-5-4-6-15-12/h4-6,8-9H,7H2,1-3H3,(H,16,18)(H,14,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJNRNVWCEIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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